molecular formula C15H11BrO B11841744 3-Bromo-2-phenyl-4H-1-benzopyran CAS No. 88186-75-8

3-Bromo-2-phenyl-4H-1-benzopyran

Cat. No.: B11841744
CAS No.: 88186-75-8
M. Wt: 287.15 g/mol
InChI Key: CJBKWQROOBXPKR-UHFFFAOYSA-N
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Description

Contextualization within 4H-1-Benzopyran (Chromene) Chemistry

The parent structure, 4H-1-benzopyran, also known as 4H-chromene, is a bicyclic ether consisting of a benzene (B151609) ring fused to a pyran ring. The "4H" designation indicates that the fourth carbon of the pyran ring is a methylene (B1212753) group, breaking the conjugation that would otherwise make the pyran ring aromatic. This structural feature imparts a unique reactivity to the chromene nucleus. The 2-phenyl substituted chromenes, in particular, are a well-studied class of compounds. The presence of the phenyl group at the 2-position significantly influences the electronic properties and steric environment of the pyran ring, which in turn affects the molecule's reactivity and potential applications. nih.govfrontiersin.org

Significance of Brominated Benzopyran Scaffolds in Organic Synthesis

The introduction of a bromine atom onto the benzopyran scaffold, as in 3-Bromo-2-phenyl-4H-1-benzopyran, is of profound importance in organic synthesis. Brominated heterocycles are highly versatile intermediates. researchgate.net The carbon-bromine bond can be readily converted into other functional groups through various chemical transformations. For instance, the bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the facile introduction of new carbon-carbon bonds. researchgate.net This capability is instrumental in the construction of complex molecular architectures and the diversification of compound libraries for screening purposes. Furthermore, the bromine atom can be replaced by a range of nucleophiles, providing access to a wide array of substituted benzopyran derivatives. researchgate.net

Overview of Research Trajectories for this compound and Related Architectures

Research into this compound and its analogues is driven by the quest for novel compounds with unique properties. The investigation of these molecules generally follows several key trajectories. A primary focus is the development of efficient and stereoselective synthetic methodologies to access these structures. organic-chemistry.org Another significant area of research involves exploring the reactivity of the bromo-substituted chromene, particularly in the context of metal-catalyzed cross-coupling reactions and nucleophilic substitutions. researchgate.net Furthermore, there is considerable interest in the potential biological activities of these compounds, given that the broader class of chromenes exhibits a wide range of pharmacological properties. nih.gov The structural modifications enabled by the bromine atom allow for the systematic exploration of structure-activity relationships. nih.gov

Rationale for In-depth Academic Investigation of the Compound

The in-depth academic investigation of this compound is warranted by its potential as a versatile building block in organic synthesis. The combination of the privileged 2-phenyl-4H-chromene scaffold with a strategically placed bromine atom creates a molecule ripe for chemical exploration. The ability to readily functionalize the 3-position opens up avenues for the synthesis of novel materials and potential therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for unlocking its full potential and paving the way for new discoveries in heterocyclic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₁BrO
Molecular Weight287.15 g/mol
AppearanceExpected to be a crystalline solid
SolubilityLikely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297).

Note: Experimental data for this specific compound is not widely available. The properties listed are based on the analysis of its constituent parts and related known compounds.

Table 2: Spectroscopic Data for a Representative 2-phenyl-4H-chromene

Spectroscopic TechniqueKey Features and Expected Chemical Shifts (δ) for this compound
¹H NMRAromatic protons (benzene and phenyl rings): ~7.0-8.0 ppm; H-4 protons (methylene group): ~3.5-4.0 ppm. The absence of a proton at the 3-position would be a key indicator.
¹³C NMRAromatic carbons: ~115-155 ppm; Carbon at position 2: ~150 ppm; Carbon at position 3 (bearing the bromine): ~110-120 ppm; Carbon at position 4 (methylene group): ~20-30 ppm.
Mass Spectrometry (MS)A prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the aromatic rings. This table provides a general expectation for the spectroscopic characterization of the title compound based on known data for similar structures. acs.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88186-75-8

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-2-phenyl-4H-chromene

InChI

InChI=1S/C15H11BrO/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

CJBKWQROOBXPKR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(=C1Br)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Phenyl 4h 1 Benzopyran and Its Derivatives

Retrosynthetic Analysis of the 3-Bromo-2-phenyl-4H-1-benzopyran Nucleus

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections. The most apparent disconnection is the carbon-bromine bond at the C3 position, suggesting a late-stage bromination of a 2-phenyl-4H-1-benzopyran intermediate. This precursor, a flav-2-ene, can be traced back to simpler starting materials. rsc.org

Another key disconnection involves the formation of the pyran ring. This can be envisioned through an intramolecular cyclization of an appropriate acyclic precursor. One such precursor is a substituted o-hydroxychalcone or a related derivative. The chalcone (B49325) framework, in turn, can be disconnected into an acetophenone (B1666503) and a benzaldehyde (B42025) derivative through a Claisen-Schmidt condensation. eijppr.comnih.govresearchgate.netnih.gov

Alternatively, the benzopyran ring can be constructed via the cyclization of an aryl propargyl ether. This approach suggests a disconnection between the ether oxygen and the aromatic ring, and the propargyl group provides the three-carbon unit for the heterocyclic ring.

Classical and Modern Synthetic Approaches to 4H-1-Benzopyrans

A variety of synthetic methods have been developed to construct the 4H-1-benzopyran skeleton, which can then be functionalized to yield the desired 3-bromo derivative.

Multi-Step Synthetic Routes from Chalcone Precursors and Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of flavonoids and related heterocyclic compounds. nih.govresearchgate.net The Claisen-Schmidt condensation of an appropriately substituted acetophenone with a benzaldehyde derivative is a common method for preparing chalcones. eijppr.comnih.govresearchgate.net For instance, the reaction of an o-hydroxyacetophenone with cinnamaldehyde (B126680) can lead to the formation of a 2-phenyl-4H-1-benzopyran.

The synthesis of flavones, which are 2-phenyl-4H-1-benzopyran-4-ones, often proceeds through the oxidative cyclization of 2'-hydroxychalcones. researchgate.net While not directly yielding the 4H-benzopyran, these methods highlight the utility of chalcone precursors in building the core structure. Subsequent reduction and functionalization could potentially lead to the target molecule.

Precursor 1Precursor 2Reaction TypeProduct
o-HydroxyacetophenoneCinnamaldehydeCondensation/Cyclization2-Phenyl-4H-1-benzopyran
2'-HydroxychalconeOxidizing AgentOxidative CyclizationFlavone (B191248)

Direct Bromination Strategies for Benzopyran Rings

Direct bromination of a pre-formed 2-phenyl-4H-1-benzopyran ring system is a straightforward approach to introduce the bromine atom at the C3 position. However, the regioselectivity of such a reaction can be a challenge. The reaction of 2-phenyl-1,2,3,4-tetrahydroquinolines with bromine has been shown to result in bromination at various positions, including the formation of di- and tribromo derivatives, and can also lead to oxidation to the corresponding quinoline. researchgate.net While this applies to a related heterocyclic system, it underscores the potential for multiple products in direct bromination reactions.

In the synthesis of 3-bromo-2H-pyran-2-one, bromine is added to 5,6-dihydro-2H-pyran-2-one, followed by elimination to introduce the double bond and the bromine atom. orgsyn.org A similar strategy could potentially be applied to a di- or tetrahydrobenzopyran precursor. The bromination of pyrene (B120774) with bromine in nitrobenzene (B124822) or carbon tetrachloride has been reported to yield various brominated products depending on the reaction conditions. nih.gov The use of N-bromosuccinimide (NBS) is another common method for allylic and benzylic bromination and has been used in the bromination of 2,2-diphenyl-1-picrylhydrazyl (DPPH). semanticscholar.org

SubstrateBrominating AgentConditionsOutcome
2-Phenyl-1,2,3,4-tetrahydroquinolineBromine in Chloroform-Di- and tribromo derivatives, oxidation
2-Phenyl-1,2,3,4-tetrahydroquinolineBromine in Acetic Acid-6,8-Dibromo derivative
5,6-Dihydro-2H-pyran-2-oneBromineMethylene (B1212753) chloride3-Bromo-5,6-dihydro-2H-pyran-2-one

Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers Leading to 3-Bromo-2H-Chromenes

A powerful and regioselective method for the synthesis of 3-bromo-2H-chromenes involves the palladium-mediated intramolecular cyclization of aryl propargyl ethers. thieme-connect.comthieme-connect.com This reaction typically employs a catalytic amount of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a stoichiometric amount of a copper(II) bromide (CuBr₂) and a bromide salt like lithium bromide (LiBr). thieme-connect.comthieme-connect.com

The proposed mechanism involves the coordination of the palladium(II) catalyst to the alkyne, which activates it for intramolecular nucleophilic attack by the arene ring. thieme-connect.com Subsequent halogen transfer from the copper(II) bromide furnishes the 3-bromo-2H-chromene derivative. This method has been successfully applied to a range of aryl propargyl ethers to produce the corresponding 3-bromo-2H-chromenes in good yields. thieme-connect.comthieme-connect.com

Aryl Propargyl EtherCatalyst SystemProductYield
Various substituted aryl propargyl ethersPd(OAc)₂, CuBr₂, LiBrCorresponding 3-bromo-2H-chromene derivativesGood

Electrophilic Cyclization Strategies for C-C Bond Formation in 2H-Benzopyrans

Electrophilic cyclization of substituted aryl propargyl ethers provides an effective route to 3,4-disubstituted 2H-benzopyrans. acs.orgscilit.comcapes.gov.brnih.govnih.gov This method utilizes electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) to induce cyclization. acs.orgscilit.comcapes.gov.brnih.govnih.gov The reaction is believed to proceed through the formation of an iodonium (B1229267) or selenonium intermediate by the attack of the electrophile on the triple bond, followed by an electrophilic attack on the aromatic ring. acs.org Loss of a proton then yields the 2H-benzopyran. acs.org This strategy is notable for its mild reaction conditions and tolerance of various functional groups. acs.orgnih.govnih.gov

Aryl Propargyl EtherElectrophileProduct
Substituted propargylic aryl ethersI₂, ICl, PhSeBr3,4-Disubstituted 2H-benzopyrans

One-Pot, Multi-Component Reactions for 4H-Chromene Derivatives

One-pot, multi-component reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. ijcce.ac.irlew.roresearchgate.netsharif.eduresearchgate.net Several MCRs have been developed for the synthesis of 4H-chromene derivatives. ijcce.ac.irresearchgate.net A common approach involves the three-component reaction of an aldehyde, a C-H activated acid like malononitrile (B47326), and a phenol (B47542) or naphthol derivative. lew.rosharif.edu These reactions are often catalyzed by a base or a Lewis acid. For example, the reaction of arylglyoxal monohydrates with 1,3-diketones and malononitrile in the presence of L-proline as a catalyst affords 4H-chromene derivatives. ijcce.ac.irresearchgate.net Similarly, the condensation of aromatic aldehydes, malononitrile, and α- or β-naphthol can be catalyzed by ionic liquids to produce benzochromenes. lew.ro

Component 1Component 2Component 3CatalystProduct
Arylglyoxal monohydrate1,3-DiketoneMalononitrileL-proline4H-Chromene derivative
Aromatic aldehydeMalononitrileα- or β-NaphtholIonic LiquidBenzochromene derivative
AldehydeMalononitrileEnolizable compoundNano-kaoline/BF₃/Fe₃O₄Tetrahydro-4H-chromene derivative

Advanced Synthetic Techniques and Reaction Conditions

The development of efficient and selective methods for the synthesis of 3-bromoflavones is crucial for medicinal chemistry and drug discovery. Modern techniques have been employed to improve upon classical methods, offering advantages in terms of reaction time, yield, and environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 3-bromoflavone synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.netmdpi.com

A notable microwave-assisted protocol involves the selective transformation of flavanones into 3-bromoflavones. researchgate.net This method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN). The reaction proceeds rapidly, typically within 10 minutes, and demonstrates high functional group compatibility, making it an attractive approach for the synthesis of a variety of 3-bromoflavone derivatives. researchgate.net The efficiency of this method is highlighted by the good to excellent yields obtained. researchgate.net

Another efficient microwave-assisted synthesis involves the reaction of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H- researchgate.netmdpi.comtriazole-3-thiols. While this produces a more complex derivative, the study effectively demonstrates the advantages of microwave irradiation, which drastically reduces the reaction time from hours to minutes and provides comparable or even better yields than conventional heating. jocpr.com

The following table summarizes a representative microwave-assisted synthesis of a 3-bromoflavone derivative.

Starting MaterialReagentsSolventPower (W)Time (min)Yield (%)
Flavanone (B1672756)NBS, AIBN (cat.)Not specifiedNot specified10Good to Excellent researchgate.net
3-(2-bromoacetyl)chromen-2-one4-amino-5-phenyl-4H- researchgate.netmdpi.comtriazole-3-thiolDMF45010-15High jocpr.com

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of flavonoids. researchgate.netresearchgate.netresearchgate.net Catalyst-free and solvent-free reaction conditions are particularly desirable in this regard. rsc.orgrsc.org

A notable green chemistry approach for the synthesis of precursors to 3-bromoflavones is the bromination of chalcones using a grinding technique. This method employs ammonium (B1175870) bromide and ammonium persulfate under aqueous moist conditions at room temperature, avoiding the use of organic solvents. The α,β-dibromo-2'-hydroxychalcones formed can then be cyclized to flavones. This technique is advantageous as it allows for the selective bromination of the double bond in 2'-hydroxychalcones without the need to protect the hydroxyl group, which is often necessary in conventional methods to prevent nuclear bromination.

Another environmentally benign method involves a two-step, one-pot synthesis of 3-haloflavones from the corresponding flavones using Oxone® and a potassium halide. researchgate.net This process generates the active molecular halogen in situ, and the subsequent reaction with methanol (B129727) followed by treatment with sodium hydroxide (B78521) affords the 3-haloflavone in good to excellent yields. This approach provides a convenient route to 3-chloro, 3-bromo, and 3-iodo flavones from a common starting material. researchgate.net

The development of catalyst-free reactions in aqueous media under microwave irradiation further exemplifies the push towards greener synthetic protocols. rsc.org While not specifically detailed for 3-bromoflavone, these general methodologies hold promise for its future synthesis in a more environmentally friendly manner.

The optimization of reaction parameters is a critical aspect of synthetic chemistry to maximize the yield and selectivity of the desired product. In the synthesis of 3,4-disubstituted 2H-benzopyrans, which are structurally related to this compound, several parameters have been systematically investigated. nih.gov

Key parameters that influence the outcome of these reactions include the choice of solvent, temperature, and the nature and stoichiometry of the reagents. For instance, in the iodocyclization of substituted propargylic aryl ethers, nitromethane (B149229) (CH₃NO₂) was found to be the optimal solvent, providing the best yield at -25 °C. nih.gov The presence or absence of a base can also have a dramatic effect; in one case, the yield increased to 96% when the reaction was carried out without sodium bicarbonate (NaHCO₃). nih.gov

Temperature is another crucial factor. While a reaction at -25 °C might proceed with high yield, increasing the temperature to 0 °C can lead to the formation of undetermined side products and a drastic reduction in the yield of the desired compound to less than 5%. nih.gov The amount of the halogenating agent, such as iodine monochloride (ICl), also needs to be carefully controlled, as both decreasing and increasing the equivalents can lead to slightly lower yields. nih.gov

The following table illustrates the effect of varying reaction parameters on the yield of a 3-iodo-4-phenyl-2H-benzopyran, providing insights that can be extrapolated to the synthesis of 3-bromoflavones.

EntrySolventTemperature (°C)BaseHalogenating Agent (equiv.)Yield (%)Reference
1CH₃CN25NaHCO₃I₂ (3)61 nih.gov
2CH₃NO₂-25-ICl (1.5)96 nih.gov
3CH₂Cl₂-25NaHCO₃ICl (1.5)65 nih.gov
4CH₃NO₂0-ICl (1.5)<5 nih.gov

Stereochemical Control in this compound Synthesis

The concept of stereochemistry is fundamental in organic synthesis, as the spatial arrangement of atoms within a molecule can profoundly impact its biological activity. rijournals.com While this compound itself is an achiral molecule due to the double bond at the C2-C3 position, the stereoselective synthesis of its precursors, such as flavanones, is a significant area of research. mdpi.comhebmu.edu.cnnih.govresearchgate.netdntb.gov.ua The stereochemistry of these precursors can be crucial for the synthesis of chiral flavonoid derivatives.

The synthesis of enantiomerically pure flavonoids often involves strategies such as stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, and the use of chiral auxiliaries. mdpi.comnih.gov For example, chiral phase-transfer catalysts have been used for the asymmetric epoxidation of chalcones, leading to the formation of chiral chalcone epoxides which are valuable intermediates. hebmu.edu.cn

Although direct stereochemical control in the bromination step to form 3-bromoflavone is not typically a factor due to the planar nature of the resulting flavone ring, the principles of stereoselective synthesis are highly relevant for the construction of the initial flavonoid scaffold from which 3-bromoflavone is derived. For instance, the synthesis of a specific enantiomer of a flavanone precursor would allow for the subsequent synthesis of chiral 3-bromoflavanone derivatives if the double bond were to be reduced.

The development of stereoselective methods for flavonoid synthesis is a rapidly evolving field, with approaches including organocatalysis, organometallic catalysis, and biocatalysis being explored to achieve high enantiomeric purity. nih.gov These advancements in asymmetric synthesis provide the tools to create a wide array of chiral flavonoids, and the principles can be applied to the synthesis of precursors for chiral analogs of this compound.

Reaction Chemistry and Transformational Pathways of 3 Bromo 2 Phenyl 4h 1 Benzopyran

General Reactivity of 4H-1-Benzopyrans with Halogen Substituents

The 4H-1-benzopyran, or 4H-chromene, ring system is the fundamental structure of this class of compounds. nih.gov The presence of a halogen substituent, such as bromine, on the pyran ring significantly influences the molecule's reactivity. Halogenated 4H-1-benzopyran-4-ones, also known as bromochromones, can be activated by the insertion of a palladium(0) catalyst into the carbon-halogen bond. This activation facilitates coupling reactions with alkenes, leading to the formation of vinylated chromones. This process allows for the specific introduction of substituents onto the chromone (B188151) ring system. rsc.org

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 3-position of 3-Bromo-2-phenyl-4H-1-benzopyran is susceptible to nucleophilic substitution reactions. The electron-deficient nature of the pyran-2-one ring system facilitates the attack of nucleophiles at the C-3 position, resulting in the displacement of the bromide ion. This reactivity enables the introduction of various functional groups onto the core structure. Such transformations are valuable for creating a diverse range of carbocyclic and heterocyclic scaffolds.

Electrophilic Aromatic Substitution on the Benzopyran and Phenyl Moieties

Electrophilic aromatic substitution is a fundamental reaction for modifying aromatic rings. In the case of this compound, both the benzopyran and the phenyl moieties can undergo such reactions. These reactions involve an electrophile attacking the electron-rich aromatic rings, leading to the substitution of a hydrogen atom. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring, typically requiring a catalyst. libretexts.orglibretexts.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

The position of substitution on both the benzopyran and phenyl rings is directed by the existing substituents.

Oxidation and Reduction Pathways of the Benzopyran Ring System

The benzopyran ring system can undergo both oxidation and reduction reactions, leading to different structural motifs. For instance, allylic oxidation can occur in related systems, converting a methylene (B1212753) group to a carbonyl group. acs.org The specific outcomes of oxidation or reduction depend on the reagents and reaction conditions used.

Functional Group Interconversions of the Phenyl Substituent

The phenyl group attached at the 2-position of the benzopyran ring offers another site for chemical modification. Functional groups on the phenyl ring can be interconverted to create a variety of derivatives. For example, a nitro group can be reduced to an amino group, which can then participate in a wide range of subsequent reactions. Similarly, a bromo-substituted phenyl group can be a precursor for various cross-coupling reactions. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki Coupling)

The bromine atom in this compound makes it an excellent substrate for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron compound, is a powerful tool for forming carbon-carbon bonds. nih.govbeilstein-journals.org This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, significantly expanding the structural diversity of the resulting compounds. rsc.orgbeilstein-journals.org

The general scheme for a Suzuki-Miyaura coupling reaction is as follows:

R-X + R'-B(OR'')₂ → R-R' (where X is a halide, such as Br)

This methodology has been successfully applied to various bromo-substituted heterocyclic compounds to synthesize more complex molecules. beilstein-journals.org

Ring-Opening and Rearrangement Reactions

The 4H-1-benzopyran ring system, particularly when activated by substituents, can undergo ring-opening and rearrangement reactions. These transformations are often initiated by nucleophiles or bases and can lead to the formation of different heterocyclic or carbocyclic structures. For instance, the reaction of related 2H-pyran-2-ones with nucleophiles can lead to ring-opening followed by intramolecular cyclization to form new ring systems. An anomalous reaction of a dibrominated chromone has been reported to lead to a ring-opened product. rsc.org

Derivatization for Complex Molecular Architectures

The presence of a bromine atom at the 3-position of the 2-phenyl-4H-1-benzopyran core offers a synthetically valuable handle for carbon-carbon and carbon-heteroatom bond formation. This functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and broad substrate scope in constructing complex molecular frameworks. These reactions allow for the introduction of a wide array of substituents, leading to novel derivatives with potentially enhanced or unique properties.

One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are widely applicable to aryl bromides. The reaction of this compound with various aryl or heteroaryl boronic acids would be expected to yield 3-aryl- or 3-heteroaryl-2-phenyl-4H-1-benzopyran derivatives, significantly increasing the molecular complexity and introducing diverse electronic and steric properties.

Another pivotal transformation is the Heck reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netlibretexts.org This reaction would enable the introduction of vinyl groups at the 3-position of the benzopyran ring. For instance, reacting this compound with various alkenes would produce 3-vinyl-substituted-2-phenyl-4H-1-benzopyran derivatives. The Heck reaction is known for its stereoselectivity, typically affording the trans-substituted alkene. nih.gov

The Sonogashira coupling provides a direct route to introduce alkyne moieties, forming a C(sp²)-C(sp) bond. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov The derivatization of this compound via the Sonogashira coupling with various terminal alkynes would result in the formation of 3-alkynyl-2-phenyl-4H-1-benzopyran derivatives. These products can serve as versatile intermediates for further transformations, such as cycloaddition reactions or the synthesis of extended conjugated systems.

While direct, high-yield examples for the specific derivatization of this compound are subjects of ongoing research, the established reactivity of the bromo-substituted benzopyran core in other contexts provides a strong basis for its utility. For instance, the synthesis of various 4H-chromene derivatives through base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones highlights the versatility of the chromene scaffold in building complex structures. beilstein-journals.org

Below is a representative table illustrating the potential derivatization of this compound based on established cross-coupling methodologies.

Starting MaterialCoupling PartnerReaction TypePotential ProductCatalyst System (Typical)
This compoundArylboronic AcidSuzuki-Miyaura Coupling3-Aryl-2-phenyl-4H-1-benzopyranPd(PPh₃)₄ / Base
This compoundAlkeneHeck Reaction3-Vinyl-2-phenyl-4H-1-benzopyranPd(OAc)₂ / PPh₃ / Base
This compoundTerminal AlkyneSonogashira Coupling3-Alkynyl-2-phenyl-4H-1-benzopyranPdCl₂(PPh₃)₂ / CuI / Base

The derivatization of this compound through these and other modern synthetic methods holds significant promise for the creation of novel and complex molecular architectures. The resulting compounds, with their varied and intricate structures, are of considerable interest for exploration in materials science and medicinal chemistry.

Spectroscopic and Analytical Research Methodologies for 3 Bromo 2 Phenyl 4h 1 Benzopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Bromo-2-phenyl-4H-1-benzopyran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of individual atoms. researchgate.netmdpi.com

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) focuses on the hydrogen nuclei (protons) within the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, protons attached to aromatic rings will resonate at different frequencies than those on the pyran ring. In this compound, the protons on the phenyl group and the benzopyran core would exhibit distinct signals. docbrown.info The integration of these signals provides a ratio of the number of protons in each unique environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons. docbrown.info

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. stackexchange.com The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, alkene, or attached to an oxygen or bromine atom). For example, the carbon atom bonded to the bromine (C3) would be significantly influenced by the "heavy atom effect" of bromine, affecting its chemical shift. stackexchange.com The carbonyl carbon (C4) of the pyranone ring would also show a characteristic downfield shift. mdpi.com

A detailed analysis of both ¹H and ¹³C-NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the complete chemical structure of this compound. researchgate.netmdpi.com

¹H-NMR Data (Predicted)
Chemical Shift (ppm) Multiplicity
~5.3s
7.2 - 8.2m
¹³C-NMR Data (Predicted)
Chemical Shift (ppm)
~110
~120 - 140
~155
~175

Note: The predicted NMR data is based on the general chemical shifts observed for similar flavonoid structures and the known effects of substituents. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. docbrown.info

For this compound, the IR spectrum would exhibit several key absorption bands:

C=O Stretch: A strong absorption band is expected in the region of 1650-1690 cm⁻¹, characteristic of the conjugated ketone (carbonyl group) in the pyranone ring.

C=C Stretch: Aromatic C=C stretching vibrations from the phenyl and benzopyran rings would appear in the 1450-1600 cm⁻¹ region. mdpi.com

C-O Stretch: The ether linkage (C-O-C) in the pyran ring would show a characteristic stretching vibration, typically in the 1000-1300 cm⁻¹ range.

C-H Stretch: Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info

The presence and position of these absorption bands provide strong evidence for the key functional groups within the this compound structure. nih.gov

IR Absorption Data
Wavenumber (cm⁻¹) Functional Group
~1670C=O (Ketone)
~1600, ~1500, ~1450C=C (Aromatic)
~1230C-O (Ether)
~690C-Br

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It allows for the analysis of complex mixtures and can be used to determine the molecular weight of this compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. rsc.org For this compound (C₁₅H₉BrO₂), HRMS would confirm the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio). rsc.org

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides valuable structural information. For this compound, common fragmentation pathways could include the loss of the bromine atom, the phenyl group, or carbon monoxide from the pyranone ring. Analyzing these fragmentation patterns helps to piece together the molecular structure.

Mass Spectrometry Data
Technique Information Obtained
LC-MSMolecular Weight Determination
HRMSExact Mass and Elemental Formula Confirmation
Fragmentation AnalysisStructural Information from Fragment Ions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Conjugated systems, such as the one present in this compound, absorb UV or visible light, promoting electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show two major absorption bands, which are characteristic of flavonoids: researchgate.net

Band I: This band, appearing at a longer wavelength (typically 300-400 nm), is associated with the electronic transitions in the cinnamoyl system (the B and C rings).

Band II: This band, at a shorter wavelength (typically 240-280 nm), corresponds to the electronic transitions in the benzoyl system (the A ring).

The position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents on the flavonoid skeleton. researchgate.net

UV-Vis Absorption Data
Absorption Band Wavelength Range (nm)
Band I~300 - 400
Band II~240 - 280

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. hebmu.edu.cn These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.comhebmu.edu.cn

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. hebmu.edu.cn A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound and the solvent system used.

Column Chromatography: This technique is used for the preparative separation and purification of larger quantities of a compound. researchgate.net The stationary phase is packed into a column, and the sample is applied to the top. The mobile phase is then passed through the column, and the different components of the mixture are eluted at different rates, allowing for their separation. For this compound, a silica gel column with a gradient of non-polar to polar solvents (e.g., hexane (B92381) and ethyl acetate) would likely be effective for purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to force the mobile phase through a column with very fine particles. sielc.com This results in high-resolution separations and is widely used for the final purity assessment of compounds. mdpi.com A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, would be suitable for analyzing the purity of this compound. sielc.com

Chromatographic Method Purpose
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity check
Column ChromatographyPreparative purification
High-Performance Liquid Chromatography (HPLC)Final purity assessment, quantitative analysis

Theoretical and Computational Studies on 3 Bromo 2 Phenyl 4h 1 Benzopyran

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of molecules like 3-Bromo-2-phenyl-4H-1-benzopyran. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), allow for the optimization of the molecule's geometry and the calculation of its energetic properties. nih.gov

A key aspect of understanding the molecule's stability and reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For similar 3-halopyridine structures, it has been shown that while solvent polarity has a minor influence on the molecular parameters, it significantly affects vibrational frequencies and other chemical properties. researchgate.net

Computational MethodApplication to this compoundKey Insights
Density Functional Theory (DFT) Geometry optimization, calculation of HOMO-LUMO energies. nih.govresearchgate.netPredicts molecular shape, electronic distribution, and overall stability.
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution, bond orders, and hyperconjugative interactions. uni-muenchen.dewikipedia.orgresearchgate.netProvides a detailed picture of bonding and delocalization of electrons.

Conformational Analysis and Energetics of the Benzopyran Ring System

The three-dimensional structure of this compound is dictated by the conformation of the benzopyran ring and the orientation of the phenyl substituent. The 4H-1-benzopyran ring is not planar and can adopt different conformations. wikipedia.org Computational studies on related flavones have shown that the dihedral angle between the B-ring (the 2-phenyl group) and the benzopyran A and C rings is a critical conformational parameter. nih.gov

For flavone (B191248) itself and derivatives lacking a hydroxyl group at the 3-position, this dihedral angle is typically around 20 degrees. nih.gov The presence of the bromine atom at the 3-position in this compound likely influences this angle due to steric and electronic effects. Conformational analysis using molecular mechanics or DFT can map the potential energy surface as a function of this dihedral angle and other relevant torsions to identify the most stable, low-energy conformations. These studies are crucial for understanding how the molecule will present itself for interaction with other molecules, including biological targets.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of various reactions, such as nucleophilic substitution at the C3 position or electrophilic aromatic substitution on the phenyl or benzoyl rings.

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, studies on the ring-opening reactions of 4H-1-benzopyran-4-one with hydroxide (B78521) ions have utilized DFT to identify transition states and determine the rate-determining step. rsc.org Similar approaches can be applied to predict the reactivity of this compound in various chemical transformations.

Molecular Modeling and Docking Studies for Potential Biomolecular Interactions

The benzopyran scaffold is a common feature in many biologically active compounds, and flavonoids are known to interact with a variety of proteins. wikipedia.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates.

For this compound, molecular docking studies can be performed to investigate its potential to bind to various biological targets, such as enzymes or receptors. nih.gov For example, flavonoids have been studied as inhibitors of enzymes like aldose reductase and as modulators of receptors like the aryl hydrocarbon receptor. nih.govmdpi.comuantwerpen.be Docking simulations would place the this compound molecule into the active site of a target protein and calculate a binding score, which is an estimate of the binding affinity. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex and can guide the design of more potent analogs. mdpi.com

Target Protein ClassPotential Interaction with this compoundInsights from Docking
Enzymes (e.g., Aldose Reductase) Inhibition of enzymatic activity. nih.govIdentification of key binding site residues and interactions.
Receptors (e.g., Aryl Hydrocarbon Receptor) Modulation of receptor function. mdpi.comuantwerpen.bePrediction of binding affinity and mode of interaction.
DNA Intercalation or groove binding. rsc.orgrsc.orgElucidation of the mechanism of potential genotoxicity or anticancer activity.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate the chemical properties of a series of compounds to their activities. unair.ac.idphyschemres.org

For a class of compounds like benzopyrans, QSAR studies can be developed to predict the biological activity of new derivatives, including this compound. nih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov By correlating these descriptors with experimentally determined biological activities, a predictive model can be built. unair.ac.id For instance, a QSAR study on benzopyran potassium channel activators successfully modeled their relaxant potency using topological indices. nih.gov

Investigation of Spectroscopic Properties through Computational Methods

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be valuable for their characterization. For this compound, time-dependent DFT (TD-DFT) can be used to calculate its electronic absorption spectrum (UV-Vis). rsc.orgmdpi.com The predicted wavelengths of maximum absorption can be compared with experimental data to confirm the structure of the compound.

Furthermore, computational methods can predict vibrational spectra (infrared and Raman). The calculated vibrational frequencies can aid in the assignment of experimental spectra and provide insights into the molecule's vibrational modes. For related flavonoids, computational studies have successfully simulated their UV/Vis spectra, taking into account factors like solvent effects and hydrogen bonding. mdpi.com

Biological Activity Research and Mechanistic Investigations of 3 Bromo 2 Phenyl 4h 1 Benzopyran Derivatives

Broad Biological Significance of the Benzopyran and Chromene Scaffolds

The benzopyran scaffold, a heterocyclic organic structure formed by the fusion of a pyran ring with a benzene (B151609) ring, is also known by the IUPAC nomenclature as chromene. researchgate.net This core structure is integral to a multitude of natural and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govnih.govnih.gov The inherent versatility of the benzopyran and chromene frameworks has made them a focal point for medicinal chemists in the pursuit of new therapeutic leads. nih.govnih.gov

Compounds incorporating the chromene scaffold are abundant in nature and are recognized for their broad pharmacological properties, often coupled with low toxicity. nih.govnih.gov These properties have inspired the development of synthetic chromene derivatives as promising candidates for drug discovery. nih.govnih.gov The biological activities associated with these scaffolds are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, antithrombotic, and antipsychotic effects. nih.govnih.govnih.gov

The benzopyran ring system is a key building block for many naturally occurring and pharmaceutically important molecules, including flavonoids, coumarins, and chromans. researchgate.net For instance, the well-known anticoagulant warfarin (B611796) contains a benzo-α-pyrone (coumarin) nucleus, while the anti-asthma drugs cromoglic acid and pranlukast (B1678047) are based on the benzo-γ-pyrone (chromone) structure. researchgate.net The ability of benzopyran derivatives to interact with a diverse range of cellular targets is believed to be the foundation for their varied biological effects. researchgate.net Marine fungi have also proven to be a rich source of bioactive benzopyran compounds, with many exhibiting antitumor, antibacterial, anti-inflammatory, and enzyme inhibitory activities. nih.gov

Exploration of Diverse Biological Effects

The diverse biological effects of derivatives based on the 3-Bromo-2-phenyl-4H-1-benzopyran scaffold have been a subject of significant research interest. These investigations have unveiled potential therapeutic applications across various domains, excluding clinical trial data, dosage, and safety profiles.

Antimicrobial Efficacy Studies (e.g., Antibacterial, Antifungal)

Derivatives of the benzopyran and chromene scaffolds have demonstrated notable antimicrobial properties. While specific studies on this compound are limited, research on related structures provides valuable insights into their potential as antimicrobial agents.

For example, a series of 2-phenyl-4H-1-benzopyran-4-ones carrying monoamidinobenzimidazoles at the C-6 position have shown potent antibacterial activities, especially against Gram-positive bacteria. nih.gov Two compounds from this series, in particular, exhibited significant inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. nih.gov

Furthermore, various benzopyran derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov Many of these synthesized compounds have displayed activity against a range of bacterial and fungal species. nih.gov The chromene nucleus is recognized for its contribution to antimicrobial and antifungal activity, making it a key area of pharmacological research. nih.gov Furochromone derivatives, which contain a benzopyran system, have also been explored for their antimicrobial potential against various bacteria and fungi. mdpi.com

The following table summarizes the antimicrobial activity of selected benzopyran derivatives:

Compound/Derivative ClassTarget Organism(s)Observed Effect/ActivityReference(s)
2-phenyl-4H-1-benzopyran-4-ones with C-6 monoamidinobenzimidazolesS. aureus, MRSA, MRSE, C. albicansPotent antibacterial and antifungal activity, with MIC values as low as 1.56 µg/ml against bacteria and 3.12 µg/ml against C. albicans. nih.gov
Synthesized Benzopyran DerivativesVarious bacteria and fungiGeneral antibacterial and antifungal properties. nih.gov
Furochromone DerivativesVarious bacteria and fungiAntimicrobial activity against a range of pathogens. mdpi.com

Antitumor and Anticancer Potential (Mechanistic Insights: Apoptosis Induction, Enzyme Inhibition)

The benzopyran scaffold is a crucial framework for numerous compounds with demonstrated antitumor and anticancer properties. researchgate.net Research has shown that derivatives of this scaffold can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

For instance, certain 4H-pyran derivatives have been found to induce apoptosis in HCT-116 colorectal cancer cells by activating the caspase-3 gene. mdpi.com In the context of acute myeloid leukemia, novel benzo[h]chromene derivatives have been shown to cause cell cycle arrest and induce apoptosis in HL-60 cells. lookchem.com Specifically, treatment with these compounds led to an accumulation of cells in the G2/M phase of the cell cycle and a significant increase in the percentage of apoptotic cells. lookchem.com

Furthermore, some pyrazolo[3,4-b]pyridine derivatives, which can be considered related structures, have demonstrated the ability to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9.

The table below presents findings on the anticancer potential of related benzopyran derivatives:

Compound/Derivative ClassCancer Cell Line(s)Mechanistic Insight(s)Reference(s)
4H-Pyran DerivativesHCT-116 (Colorectal Cancer)Apoptosis induction via caspase-3 gene activation. mdpi.com
Benzo[h]chromene DerivativesHL-60 (Acute Myeloid Leukemia)Cell cycle arrest at G2/M phase, apoptosis induction. lookchem.com
Pyrazolo[3,4-b]pyridine DerivativesHela, MCF7, HCT-116Cell cycle arrest, apoptosis induction, inhibition of CDK2 and/or CDK9.

Antioxidant Activity Investigations

The antioxidant potential of benzopyran and related phenolic compounds has been a significant area of study. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous chronic diseases.

Research on benzylic acid-derived bromophenols has demonstrated their efficacy as scavengers of DPPH• and ABTS•+ radicals. These compounds also exhibit strong ferric (Fe³⁺) and cupric (Cu²⁺) ion reducing capacities, indicating their potential to neutralize free radicals. The antioxidant activities of these bromophenol derivatives were found to be comparable to standard antioxidants like BHA, BHT, α-Tocopherol, and Trolox.

The antioxidant properties of 4H-pyran derivatives have also been investigated, with some derivatives showing potent DPPH scavenging and reducing capabilities, even more efficient than the standard antioxidant BHT in some cases. mdpi.com

The antioxidant activities of selected compound classes are summarized below:

Compound/Derivative ClassAntioxidant Assay(s)Key FindingsReference(s)
Benzylic Acid-Derived BromophenolsDPPH• scavenging, ABTS•+ scavenging, Fe³⁺ and Cu²⁺ reducingEffective radical scavengers and reducing agents.
4H-Pyran DerivativesDPPH scavenging, Ferric reducing antioxidant capacity (FRAC)Potent scavenging and reducing activities, some exceeding standard antioxidants. mdpi.com
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH radical scavengingExhibited the highest antioxidant activity in its series, 1.13 times higher than ascorbic acid.

Anti-inflammatory Pathways and Modulation

The anti-inflammatory properties of benzopyran derivatives are well-documented, with many compounds demonstrating the ability to modulate key inflammatory pathways. researchgate.net

For example, novel 2-phenyl-4H-chromen-4-one derivatives have been synthesized and shown to possess anti-inflammatory activity. One promising compound from this series was found to suppress the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the TLR4/MAPK signaling pathway in RAW264.7 cells. This suggests that such derivatives could have therapeutic potential in managing inflammatory diseases.

Furthermore, research on other benzofuran (B130515) and benzopyran-4-one derivatives has shown that they can exert anti-inflammatory effects, with some compounds exhibiting activity comparable to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. Molecular docking studies have suggested that these compounds may interact with the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.

Key findings on the anti-inflammatory activities are presented in the table below:

Compound/Derivative ClassIn Vitro/In Vivo ModelModulated Pathway/TargetReference(s)
2-phenyl-4H-chromen-4-one DerivativesLPS-stimulated RAW264.7 cells, mouse model of LPS-induced inflammationInhibition of TLR4/MAPK signaling pathway, downregulation of NO, IL-6, and TNF-α.
Benzofuran and Benzopyran-4-one DerivativesCarrageenan-induced paw edema in ratsInhibition of prostaglandin (B15479496) E₂(PGE₂) synthesis, interaction with COX-2 enzyme active site.

Enzyme Inhibition Studies and Binding Affinities (e.g., Cytochrome P450 Enzymes, DNA Replication Enzymes, Protein Synthesis Inhibitors)

The ability of benzopyran derivatives to inhibit various enzymes is a cornerstone of their diverse biological activities. researchgate.netnih.gov

In the context of anticancer activity, some benzopyran-4-one derivatives have been investigated as inhibitors of enzymes like c-Src kinase and phosphatidylinositol 3-kinase. Furthermore, certain pyrazine (B50134) carboxamide derivatives have been shown to be potent inhibitors of alkaline phosphatase.

The table below summarizes enzyme inhibition data for related compounds:

Compound/Derivative ClassTarget Enzyme/ProcessInhibition Data (e.g., IC₅₀)Reference(s)
T6102 (structurally related)Prokaryotic Protein SynthesisDose-dependent inhibition of luciferase synthesis.
BT04E11 and BT06G06Phenylalanyl-tRNA synthetase (PheRS)IC₅₀ values of 48.4 µM and 63.3 µM, respectively.
Pyrazine Carboxamide DerivativesAlkaline PhosphataseA potent compound showed an IC₅₀ of 1.469 ± 0.02 µM.
Benzopyran-4-one Derivativesc-Src Kinase, PI3-KinaseIdentified as inhibitors of these kinases.

Receptor Interaction Studies (e.g., Oestrogen Receptor, Tubulin Receptor Targeting)

The interaction of benzopyran derivatives with specific biological receptors is a key area of investigation to understand their mechanisms of action. Research has particularly focused on their potential to target the estrogen receptor and tubulin, both of which are significant in cancer chemotherapy.

Oestrogen Receptor (ER) Targeting:

A number of benzopyran derivatives have been investigated for their ability to modulate the estrogen receptor, which plays a crucial role in the development and progression of certain types of breast cancer. For instance, a series of 3-phenyl-4-phenylvinyl benzopyran-2-one derivatives were synthesized and evaluated for their estrogenic and antiestrogenic activities. nih.gov X-ray analysis of one of these derivatives, 7-methoxy-3-phenyl-4-phenylvinyl benzopyran-2-one, revealed a structural similarity to 17β-estradiol, the primary female sex hormone, suggesting a potential for ER binding. nih.gov The study found that while most of the synthesized compounds exhibited high estrogen agonistic activity, several also showed significant estrogen antagonistic activity. nih.gov However, the lack of hydroxyl groups at key positions on the molecules resulted in poor relative binding affinity to the estrogen receptor. nih.gov This suggests that while the benzopyran scaffold can be oriented to interact with the ER, specific functional groups are critical for potent binding and modulation.

Tubulin Receptor Targeting:

Tubulin, the protein subunit of microtubules, is another important target for anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Research has rediscovered benzopyran-embedded compounds as potent tubulin inhibitors. nih.gov A phenotype-based screening identified a benzopyran-embedded tubulin inhibitor that binds to the colchicine-binding site on tubulin. nih.gov This finding has led to the exploration of its analogs to enhance anti-neuroinflammatory efficacy, which is also linked to tubulin dynamics. nih.gov Mechanistic studies revealed that the upregulation of the tubulin monomer was a critical factor for the observed anti-neuroinflammatory activity, which involved the recruitment of p65 and the subsequent inhibition of its nuclear translocation, thereby blocking the NF-κB inflammatory pathway. nih.gov This highlights the potential of the benzopyran scaffold to serve as a basis for designing novel tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological activity of benzopyran derivatives is highly dependent on the nature and position of substituents on the benzopyran ring system. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds.

Research on benzopyran-4-one-isoxazole hybrid compounds has provided valuable insights into their antiproliferative activity. mdpi.com A study that involved conjugating benzopyran-4-one with isoxazole (B147169) via different chemical linkers found that an ester linkage resulted in significantly higher selectivity towards cancer cell lines compared to acetal, amide, or other ester linkages. mdpi.comnih.gov Furthermore, substitutions on the benzopyran-4-one moiety were found to influence activity, with methoxy (B1213986) groups at the 5, 6, or 7-positions slightly decreasing the activity compared to the unsubstituted analog. mdpi.com

In a separate study focusing on benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, the importance of the double bond in the pyran ring was investigated. nih.gov The removal of the double bond in one of the lead compounds resulted in only a minor decrease in inhibitory activity, suggesting it is not essential for HIF-1 inhibition. nih.gov The study also explored the effect of substituents on the phenyl ring, where the introduction of various groups led to a decrease in activity, indicating a potentially size-constrained binding pocket. nih.gov

The following table summarizes some of the key SAR findings for benzopyran derivatives:

Compound Series Structural Modification Impact on Biological Activity Reference
Benzopyran-4-one-isoxazole hybridsEster linker between benzopyran and isoxazoleIncreased selectivity for cancer cells mdpi.comnih.gov
Benzopyran-4-one-isoxazole hybridsMethoxy substitution at positions 5, 6, or 7Decreased antiproliferative activity mdpi.com
Benzopyran-based HIF-1 inhibitorsRemoval of the C2-C3 double bond in the pyran ringMinor decrease in HIF-1 inhibitory activity nih.gov
Benzopyran-based HIF-1 inhibitorsSubstitution on the C2-phenyl ringDecreased HIF-1 inhibitory activity nih.gov
3-Phenyl-4-phenylvinyl benzopyran-2-onesLack of hydroxyl groupsPoor binding affinity to the estrogen receptor nih.gov

Elucidation of Molecular Targets and Biological Pathways

The diverse biological activities of benzopyran derivatives stem from their ability to interact with various molecular targets and modulate key biological pathways.

One of the well-documented molecular targets for benzopyran derivatives is the phosphatidylinositol 3-kinase (PI3K). mdpi.com For example, LY294002, a 2-morpholinyl-8-phenyl-4H-1-benzopyran-4-one, is a known selective inhibitor of PI3K. mdpi.com This pathway is critical for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The kinase inhibitory potential of benzopyran derivatives has also been explored against other protein kinases, such as Src kinase. mdpi.com

Recent studies have also identified tubulin as a direct target of certain benzopyran-embedded compounds. nih.gov These compounds were found to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics. nih.gov This interaction not only leads to anticancer effects but also has implications for treating neuroinflammatory conditions by modulating the tubulin-p65 interaction and inhibiting the NF-κB pathway. nih.gov

Furthermore, research on a bromo-substituted coumarin (B35378) derivative, specifically 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, demonstrated its ability to inhibit cancer cell invasion and tumor growth in vivo. nih.gov Interestingly, this effect was not associated with the inhibition of common proteolytic enzymes like urokinase, plasmin, MMP-2, or MMP-9, suggesting that the compound acts through a different, yet to be fully elucidated, mechanism to exert its anti-invasive effects. nih.gov

The table below lists some of the known molecular targets and the biological pathways affected by benzopyran derivatives.

Compound/Derivative Class Molecular Target Biological Pathway Reference
LY294002 (a benzopyran-4-one derivative)Phosphatidylinositol 3-kinase (PI3K)PI3K/Akt signaling pathway mdpi.com
Benzopyran-4-one derivativesSrc kinaseSrc signaling pathway mdpi.com
Benzopyran-embedded compoundsTubulinMicrotubule dynamics, NF-κB signaling nih.gov
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylateUnknownCancer cell invasion and migration nih.gov

Advanced Applications and Future Research Directions in 3 Bromo 2 Phenyl 4h 1 Benzopyran Chemistry

Development as Chemical Probes for Biological Systems

The intrinsic fluorescence of the flavone (B191248) core, combined with the synthetic accessibility of derivatives from 3-bromo-2-phenyl-4H-1-benzopyran, makes it a promising platform for the development of chemical probes. These probes are small molecules designed to selectively interact with and report on biological molecules or processes. nih.gov The bromine atom at the 3-position can be readily substituted with various fluorophores or moieties that modulate the compound's photophysical properties upon binding to a target. mdpi.com

For instance, the development of fluorescent probes for detecting specific analytes, such as metal ions or reactive oxygen species, can be envisioned. The strategy would involve coupling a receptor for the analyte to the 3-position of the flavone scaffold. Binding of the analyte would then induce a conformational change or an electronic perturbation, leading to a measurable change in the fluorescence emission (a "turn-on" or "turn-off" response). nih.gov While specific examples utilizing this compound are still emerging, the foundational chemistry and the known photophysical properties of flavones provide a strong rationale for this research direction. mdpi.com

Ligand Design for Specific Receptors and Enzymes

The flavone skeleton is a well-established pharmacophore, and derivatives have been extensively studied as ligands for a variety of biological targets, including enzymes and receptors. The this compound serves as a crucial starting material for creating libraries of substituted flavones to probe structure-activity relationships (SAR).

One area of significant interest is the development of enzyme inhibitors. For example, derivatives of 3-phenylchroman-4-one (isoflavanones), which can be synthesized from precursors related to the benzopyran structure, have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. researchgate.netrsc.org The ability to introduce a wide range of substituents at the 3-position via cross-coupling reactions with this compound allows for the fine-tuning of inhibitory potency and selectivity. nih.gov For instance, the introduction of different aryl groups can modulate hydrophobic and electronic interactions within the enzyme's active site.

Furthermore, substituted flavones have been designed as ligands for receptors such as the benzodiazepine (B76468) binding site of the GABA-A receptor. cam.ac.uk The nature and position of substituents on the flavone core are critical for binding affinity and functional activity (agonist, antagonist, or inverse agonist). The versatility of this compound as a synthetic intermediate is therefore highly valuable in the systematic exploration of the chemical space around the flavone scaffold to identify potent and selective receptor ligands.

Integration into Hybrid Molecular Systems for Enhanced Functionality

Hybrid molecules, which combine two or more distinct pharmacophores, represent a promising strategy in drug discovery to achieve multi-target activity or improved pharmacokinetic properties. This compound is an ideal building block for the synthesis of such hybrid systems.

A prominent application is the synthesis of biflavonoids, where two flavonoid units are linked together. The Suzuki-Miyaura cross-coupling reaction, which readily utilizes this compound, is a powerful tool for creating C-C bonds between flavonoid monomers. nih.govresearchgate.netmdpi.com These synthetic biflavonoids can exhibit unique biological activities that are distinct from their monomeric counterparts. nih.gov

Another approach involves the coupling of the flavone moiety to other heterocyclic systems known for their biological relevance, such as triazoles. researchgate.net The resulting flavone-triazole hybrids have been investigated for their potential as anticancer and antimicrobial agents. The ability to precisely install a linker or another bioactive molecule at the 3-position of the flavone core via the bromo precursor is a key advantage in the rational design of these hybrid systems.

Role in Catalysis and Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, its potential applications in catalysis and materials science are beginning to be explored. The ability of flavonoids to form complexes with metal ions opens up the possibility of designing novel catalysts. cam.ac.ukresearchgate.net Derivatives of this compound could be functionalized with chelating groups at the 3-position to create ligands for transition metals. The resulting metal-flavonoid complexes could then be investigated for their catalytic activity in various organic transformations.

In the realm of materials science, the photophysical properties of flavone derivatives are of interest. mdpi.com By introducing different substituents at the 3-position of the flavone nucleus, it is possible to tune the fluorescence emission and quantum yields. This could lead to the development of novel fluorescent materials for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The synthesis of polymeric materials incorporating the flavone scaffold, potentially derived from functionalized this compound, could also lead to materials with interesting optical or biological properties.

Emerging Synthetic Methodologies and Their Application to Brominated Benzopyrans

The synthesis of this compound and its subsequent functionalization are central to its utility. Several methods for the synthesis of 3-bromoflavones have been developed, including microwave-assisted synthesis which can significantly reduce reaction times and improve yields. researchgate.net Traditional methods often rely on the bromination of flavones, but newer approaches focus on the cyclization of appropriately substituted precursors. researchgate.net

The true synthetic power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex organic molecules and are extensively applied to modify the flavone core.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Product Type Significance Reference
Suzuki-Miyaura Reaction Aryl/heteroaryl boronic acids3-Aryl/heteroaryl flavonesAccess to a wide range of substituted flavones for SAR studies. nih.gov
Heck Reaction Alkenes3-Vinyl flavonesIntroduction of unsaturated side chains for further functionalization. tandfonline.commdpi.com
Sonogashira Reaction Terminal alkynes3-Alkynyl flavonesCreation of C-C triple bonds, useful for constructing extended π-systems and as handles for click chemistry. nih.gov
Aminocarbonylation Amines, Carbon MonoxideFlavone-3-carboxamidesSynthesis of amide-containing flavones with potential biological activity.
Aryloxycarbonylation Phenols, Carbon MonoxideFlavone-3-carboxylatesSynthesis of ester-linked flavone derivatives.

These methodologies provide a modular and efficient approach to generate libraries of flavone derivatives with diverse substitution patterns at the 3-position, which is crucial for exploring their biological activities and other applications.

Interdisciplinary Research Opportunities with this compound

The versatility of this compound fosters a wide range of interdisciplinary research opportunities, bridging synthetic chemistry with biology, medicine, and materials science.

Chemical Biology: The development of chemical probes based on the flavone scaffold for imaging and studying biological processes in living cells is a key area. This involves collaboration between synthetic chemists to create the probes and biologists to apply them in cellular assays. nih.govnih.gov

Medicinal Chemistry and Pharmacology: The synthesis of novel flavone derivatives as potential therapeutic agents requires a close interplay between medicinal chemists who design and synthesize the compounds, and pharmacologists who evaluate their biological activity and mechanism of action. nih.govmdpi.comresearchgate.net The study of SAR for these compounds is a classic example of this interdisciplinary approach.

Biomaterials Science: The design and synthesis of new materials incorporating the flavone moiety for applications such as drug delivery or biocompatible coatings represents another exciting frontier. This would necessitate expertise in polymer chemistry, materials science, and biology.

Q & A

Q. What advanced techniques validate the regioselectivity of bromine in this compound?

  • Methodology :
  • NOESY NMR : Detect spatial proximity between bromine and adjacent protons.
  • SC-XRD : Resolve atomic positions to confirm bromine placement on the benzopyran core .
  • Isotopic Labeling : Synthesize ⁸¹Br-labeled analogs for tracking via MS/MS fragmentation .

Data Contradiction Analysis Framework

  • Step 1 : Identify conflicting datasets (e.g., catalytic yields, bioactivity).
  • Step 2 : Isolate variables (e.g., reagent purity, analytical methods).
  • Step 3 : Conduct reproducibility studies under standardized conditions.
  • Step 4 : Apply statistical tools (e.g., ANOVA) to quantify significance of discrepancies .

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